Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Description

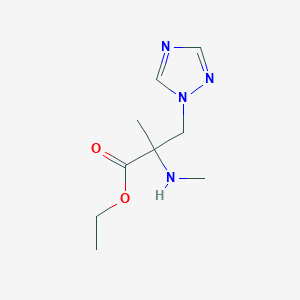

Ethyl 2-methyl-2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a methylamino group, a methyl group, and a 1,2,4-triazole ring. The 1,2,4-triazole moiety is a heterocyclic aromatic ring system known for its versatility in medicinal chemistry, particularly in antifungal and antimicrobial applications . and Aspergillus fumigatus .

Properties

Molecular Formula |

C9H16N4O2 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

ethyl 2-methyl-2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoate |

InChI |

InChI=1S/C9H16N4O2/c1-4-15-8(14)9(2,10-3)5-13-7-11-6-12-13/h6-7,10H,4-5H2,1-3H3 |

InChI Key |

QLLYACBPHQXGIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(CN1C=NC=N1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,4-triazole ring.

Introduction of the Propanoate Group: The propanoate group can be introduced through esterification reactions involving ethyl alcohol and the appropriate carboxylic acid derivative.

Methylation and Amination: The methyl and amino groups are introduced through alkylation and amination reactions, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as described above, but optimized for efficiency and yield. This might include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key structural features include:

- 1,2,4-Triazole ring: Imparts antifungal activity via inhibition of fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase) .

- Methylamino group: Enhances solubility and hydrogen-bonding capacity compared to unsubstituted amino groups.

- Ethyl ester : Modulates pharmacokinetic properties (e.g., hydrolysis to carboxylic acid in vivo).

Table 1: Structural Comparison with Analogous Compounds

Biological Activity

Ethyl 2-methyl-2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₉H₁₅N₅O₃

- Molecular Weight : 215.25 g/mol

- CAS Number : Not available in the provided sources.

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various biological targets:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction of oxidative stress in neuronal cells |

Case Study 1: Antimicrobial Activity

A study evaluating various triazole derivatives found that those with alkyl substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was included in a series of compounds tested for their Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli. The results indicated a promising MIC value that supports further investigation into its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

In vitro studies have shown that triazole derivatives can induce apoptosis in various cancer cell lines. One study specifically assessed the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin. Flow cytometry analysis revealed increased rates of apoptosis and G0/G1 phase arrest in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.